Denny-jaffe reagent

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

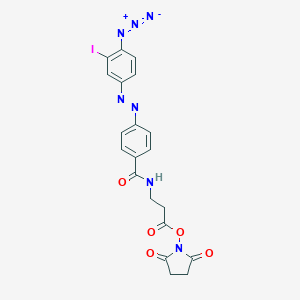

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:

Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.

Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.

Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

化学反应分析

Types of Reactions

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azo linkage can be reduced to form amines.

Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Reducing Agents: Such as sodium dithionite for reducing the azo linkage.

Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.

Major Products

Amines: Formed from the reduction of the azo linkage.

Iodate Derivatives: Formed from the oxidation of the iodine atom.

科学研究应用

Clinical Applications

1. Creatinine Measurement

The primary application of the Denny-Jaffe reagent is in measuring serum creatinine levels, a critical parameter for assessing kidney function. The Jaffe method remains a standard approach due to its cost-effectiveness and rapid results. It is particularly valuable in emergency settings where quick decisions are necessary .

2. Glomerular Filtration Rate (GFR) Estimation

Creatinine levels are used to estimate GFR, which is vital for diagnosing and monitoring renal diseases. The Jaffe reaction's results are often employed alongside clinical decision limits to evaluate renal function . However, studies indicate that the Jaffe method may underestimate GFR in specific populations, such as those with diabetes or chronic kidney disease .

Limitations and Interferences

The this compound's effectiveness can be compromised by various interferences:

- Chemical Interferences : Substances like glucose, acetone, and certain medications can lead to false positives or negatives by altering the colorimetric response .

- Biological Variability : Factors such as hemolysis can affect serum creatinine results, necessitating careful sample handling and processing .

- Method Comparisons : Studies have shown discrepancies between results obtained via the Jaffe method compared to enzymatic methods, especially in uremic patients where creatinine levels are elevated .

Recent Advancements

Recent research has focused on improving the specificity of the Jaffe reaction through various means:

- Kinetic Methods : The introduction of kinetic analysis allows for real-time monitoring of color change, reducing reliance on endpoint measurements that can vary between laboratories .

- Alternative Techniques : Newer methods such as isotope dilution-liquid chromatography-mass spectrometry (IDLC-MS) offer higher accuracy but at increased costs, limiting their routine use .

Case Studies

Several studies have highlighted the practical implications of using the this compound:

- A study comparing the Jaffe method with enzymatic assays found significant differences in GFR estimates among diabetic patients. The findings suggested that while the Jaffe method is still widely used, its limitations must be acknowledged when interpreting results in specific populations .

- Another investigation into drug interferences confirmed that certain antibiotics do not significantly affect the Jaffe reaction, reinforcing its reliability under controlled conditions despite known interferences from other compounds .

作用机制

The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.

相似化合物的比较

Similar Compounds

- N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide

- 4-Azido-3-iodophenylazo compounds

Uniqueness

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.

属性

CAS 编号 |

109545-43-9 |

|---|---|

分子式 |

C20H16IN7O5 |

分子量 |

561.3 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |

InChI 键 |

OPHYCLQLFRLEEP-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

规范 SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |

同义词 |

Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。